(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate
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Overview
Description
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazolidinones, which are heterocyclic compounds containing a pyrazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate typically involves the reaction of 4-methyl-3-oxo-1-phenylpyrazolidine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
- (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl propionate
- (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl butyrate
Uniqueness
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
The compound (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate (CAS No. 79869-11-7) is a pyrazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O3 with a molecular weight of approximately 310.347 g/mol. The structure consists of a pyrazolidine ring with a methyl and phenyl substituent, as well as an ester functional group from benzoate.
Property | Value |
---|---|
Molecular Formula | C18H18N2O3 |
Molecular Weight | 310.347 g/mol |
CAS Number | 79869-11-7 |
Antimicrobial Activity
Research indicates that pyrazolidine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess activity against various bacterial strains, suggesting that this compound may also exhibit similar effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of pyrazolidine derivatives is often attributed to their ability to interact with specific enzymes or cellular receptors. For instance, they may inhibit enzymes involved in inflammatory pathways or act as competitive inhibitors for certain metabolic processes. This could position this compound as a candidate for further pharmacological exploration in anti-inflammatory or anticancer therapies .
Study 1: Antimicrobial Screening
A recent study screened various pyrazolidine derivatives against common pathogens. The findings indicated that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the need for further investigation into this compound's antimicrobial efficacy .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies focusing on related pyrazolidine compounds demonstrated cytotoxic effects against HL-60 cells, with IC50 values indicating potent activity at low concentrations. These findings suggest that this compound could potentially exhibit similar cytotoxicity, warranting further research into its therapeutic applications in oncology .
Properties
CAS No. |
79869-11-7 |
---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl benzoate |
InChI |
InChI=1S/C18H18N2O3/c1-18(13-23-16(21)14-8-4-2-5-9-14)12-20(19-17(18)22)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,22) |
InChI Key |
KTXBVLPSLXIQLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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